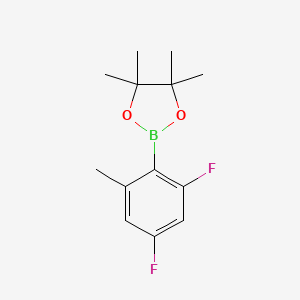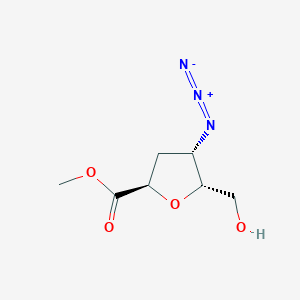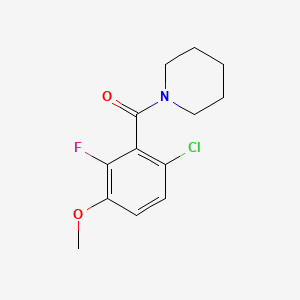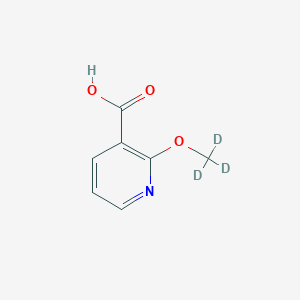
2-(Methoxy-D3)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxy-D3)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a methoxy group at the second position of the nicotinic acid structure. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and have been extensively studied for their therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-D3)nicotinic acid typically involves the introduction of a methoxy group into the nicotinic acid structure. One common method is the methylation of nicotinic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-nitro-3-methoxypyridine followed by oxidation to yield the desired product. This method is advantageous due to its high yield and relatively low cost.
化学反应分析
Types of Reactions
2-(Methoxy-D3)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, which can have different biological and chemical properties.
科学研究应用
2-(Methoxy-D3)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study the function of nicotinic acid receptors.
Medicine: It has potential therapeutic applications in the treatment of diseases such as hyperlipidemia and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of 2-(Methoxy-D3)nicotinic acid involves its interaction with nicotinic acid receptors. These receptors are involved in various metabolic pathways, including lipid metabolism and energy production. The compound acts as an agonist, binding to the receptors and activating them, which leads to downstream effects such as the reduction of triglyceride levels and the increase of high-density lipoprotein (HDL) levels.
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A derivative with the carboxyl group at the fourth position.
Picolinic Acid: A derivative with the carboxyl group at the second position.
Uniqueness
2-(Methoxy-D3)nicotinic acid is unique due to the presence of the methoxy group, which imparts different chemical and biological properties compared to its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
2-(trideuteriomethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)/i1D3 |
InChI 键 |
FTEZJSXSARPZHJ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=N1)C(=O)O |
规范 SMILES |
COC1=C(C=CC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


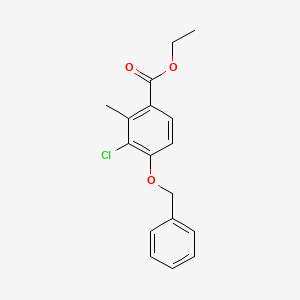
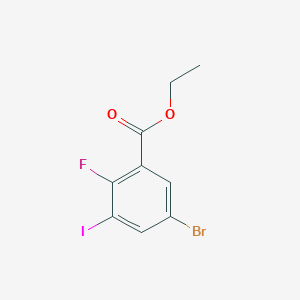
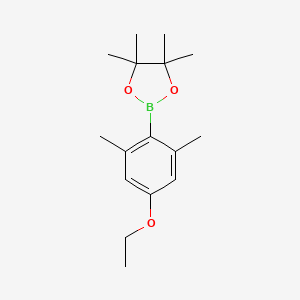

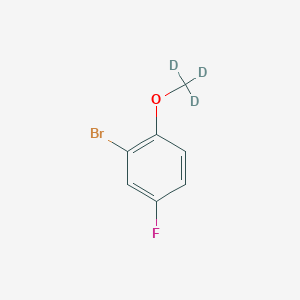


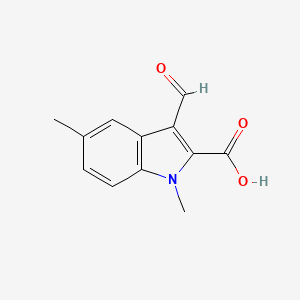
![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
